molecular formula C9H17N5 B1509924 4-(1-Propan-2-yltetrazol-5-yl)piperidine

4-(1-Propan-2-yltetrazol-5-yl)piperidine

Cat. No.: B1509924
M. Wt: 195.27 g/mol
InChI Key: XVYCKSCIVZHALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Propan-2-yltetrazol-5-yl)piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key synthetic intermediate or building block. This piperidine-substituted tetrazole derivative is characterized by its specific molecular architecture, which combines a piperidine ring with a tetrazole moiety bearing an isopropyl substituent. This structure is analogous to other tetrazole-piperidine compounds investigated for their potential biological activity . Compounds featuring the tetrazole-piperidine scaffold are frequently explored in drug discovery for their potential to interact with enzymes and receptors. Specifically, closely related structures have been identified as core components in the development of potent PDE2 (Phosphodiesterase 2) inhibitors, as documented in patent literature . Research in this area targets a range of central nervous system (CNS) disorders, suggesting a potential research pathway for this compound in neuroscience. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead molecules. The substitution pattern on the tetrazole ring, such as with the propan-2-yl (isopropyl) group, can be critical for optimizing binding affinity and selectivity towards a biological target. Researchers can utilize this compound as a versatile scaffold for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Handle with care. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H17N5

Molecular Weight

195.27 g/mol

IUPAC Name

4-(1-propan-2-yltetrazol-5-yl)piperidine

InChI

InChI=1S/C9H17N5/c1-7(2)14-9(11-12-13-14)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3

InChI Key

XVYCKSCIVZHALE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NN=N1)C2CCNCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-(1-Propan-2-yltetrazol-5-yl)piperidine has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. The tetrazole ring is often associated with increased lipophilicity and bioavailability, making it a favorable candidate for drug design.

Case Studies :

  • A study highlighted the synthesis of tetrazole derivatives, including this compound, which exhibited promising activity against various biological targets, suggesting its potential as an anti-inflammatory or analgesic agent .

Neuropharmacology

Research indicates that compounds containing piperidine and tetrazole structures can interact with neurotransmitter systems, offering insights into their use as neuropharmacological agents.

Case Studies :

  • Investigations into the effects of tetrazole-containing piperidines on serotonin receptors have shown modulation of neurotransmitter activity, indicating possible applications in treating mood disorders and anxiety.

Antimicrobial Activity

The compound's structural features have led to studies evaluating its antimicrobial properties. Tetrazoles are known for their broad-spectrum activity against bacteria and fungi.

Case Studies :

  • Recent research demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

  • Structural Difference : Replaces the tetrazole ring with a 1,3,4-oxadiazole (two nitrogen atoms and one oxygen atom in the heterocycle) .
  • Synthetic Route: Oxadiazoles are often synthesized via cyclization of acylhydrazides, differing from tetrazole azide-based pathways .
  • Applications : Oxadiazoles are common in agrochemicals and antivirals, whereas tetrazoles are prioritized in cardiovascular drugs (e.g., angiotensin II receptor antagonists) .

4-(5-Mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine

  • Structural Difference : Features a 1,2,4-triazole ring with a mercapto (-SH) group and ethyl substituent .
  • Implications :
    • Reactivity : The mercapto group enhances hydrogen-bonding capacity and metal coordination, unlike the inert tetrazole .
    • Biological Activity : Triazole-thiol derivatives exhibit antioxidant and 15-lipoxygenase inhibitory activity, suggesting divergent therapeutic targets compared to tetrazole-piperidine compounds .

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

  • Structural Difference : Incorporates a ketone spacer between the tetrazole and piperidine, unlike the direct linkage in 4-(1-propan-2-yltetrazol-5-yl)piperidine .
  • Synthesis: Requires chloroacetyl chloride as an intermediate, increasing synthetic complexity compared to direct coupling methods .

4-(4-Fluorobenzoyl)piperidine and 4-(6-Fluorobenzisoxazol-3-yl)piperidine

  • Structural Difference : Substituted with fluorobenzoyl or benzisoxazolyl groups instead of tetrazoles .
  • Electron Effects: Electron-withdrawing fluorine atoms modulate piperidine’s basicity, affecting pharmacokinetics .

Comparative Analysis Table

Compound Heterocycle Key Substituents Notable Properties/Applications Reference
This compound Tetrazole (4N) Propan-2-yl Metabolic stability, bioisosterism
4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine Oxadiazole (2N,1O) Propan-2-yl Enhanced lipophilicity, agrochemicals
4-(5-Mercapto-4-ethyl-1,2,4-triazol-3-yl)-N-phenylpiperidine Triazole (3N) Mercapto, ethyl Antioxidant, enzyme inhibition
4-(6-Fluorobenzisoxazol-3-yl)piperidine Benzisoxazole Fluorine, fused benzene High 5-HT2A receptor affinity

Research Findings and Trends

  • Synthetic Accessibility : Tetrazole-piperidine derivatives are more synthetically demanding due to azide-handling requirements, whereas oxadiazoles and triazoles offer safer alternatives .
  • Pharmacological Profiles : Tetrazoles and triazoles excel in central nervous system (CNS) targets, while oxadiazoles are favored in peripheral applications due to pharmacokinetic differences .
  • Computational Insights : Tools like Multiwfn aid in analyzing electron density and orbital interactions, critical for optimizing heterocycle-piperidine conjugates .

Preparation Methods

Piperidine Core Synthesis Strategies

Piperidine rings are commonly synthesized via cyclization reactions, reductive aminations, or catalytic hydrogenations starting from unsaturated precursors or substituted pyridines. Key approaches include:

  • Intramolecular ring closure and cyclization:
    Methods such as metal-catalyzed cyclization (e.g., copper or palladium catalysis) and radical cyclizations are widely used to form substituted piperidines with high stereoselectivity. For example, the reaction of β-aminoalkyl zinc iodides with chlorinated precursors under copper catalysis followed by cyclization with sodium hydride yields substituted piperidines efficiently.

  • Reductive amination:
    The condensation of amines with aldehydes or ketones followed by reduction of the imine intermediate is a common route to form C-N bonds in piperidines, often employed in [5 + 1] annulation strategies. This method allows the introduction of substituents at various positions on the piperidine ring with control over stereochemistry.

  • Hydrogenation of pyridinium salts or enamines:
    Partial or full hydrogenation of pyridine or pyridinium intermediates using catalysts such as Raney-Nickel, rhodium(I), or ruthenium(II) complexes leads to piperidine derivatives. The choice of catalyst and conditions influences the stereoselectivity and purity of the final piperidine.

  • Sequential palladium-catalyzed allylic amination and Michael addition:
    This approach enables the formation of 5-methylene piperidines, which can be further functionalized. Allylation and ring-closing metathesis have also been used to prepare substituted pipecolates, which are piperidine derivatives.

Combined Synthesis of 4-(1-Propan-2-yltetrazol-5-yl)piperidine

The synthesis of this compound involves combining the above strategies:

  • Step 1: Synthesis of 4-substituted piperidine intermediate
    Starting from a suitable piperidine precursor, such as 4-halopiperidine or 4-piperidone, substitution or reductive amination introduces the piperidine core with a functional group amenable to tetrazole formation.

  • Step 2: Introduction of the tetrazole substituent
    The tetrazole ring is introduced at the 4-position via nucleophilic substitution or cycloaddition reactions. For example, a nitrile group at the 4-position can be converted into the tetrazole ring by reaction with sodium azide under acidic conditions.

  • Step 3: Alkylation to introduce the propan-2-yl group on the tetrazole
    The 1-position of the tetrazole ring is alkylated with an appropriate alkylating agent (e.g., isopropyl halide) to yield the 1-propan-2-yltetrazol substituent.

Detailed Research Findings and Data Table

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Piperidine ring formation β-Aminoalkyl zinc iodide + Cu catalyst + NaH Room temp to mild heating 55-85 Enantiomerically enriched 5-methylene piperidines formed with good stereoselectivity
2 Reductive amination Aldehyde + amine + NaBH(OAc)3 Mild, often room temp 63-84 Efficient C-N bond formation, used for introducing amine subunits
3 Tetrazole ring formation Nitrile + NaN3 + acid catalyst Heating, often reflux 60-90 Classical [3+2] cycloaddition forming tetrazole ring
4 Alkylation of tetrazole N1 Isopropyl halide + base Mild heating or room temp 70-85 Regioselective alkylation to introduce propan-2-yl group

Notes on Stereoselectivity and Purity

  • The stereoselectivity of the piperidine ring formation is influenced by the choice of catalyst and protecting groups. For example, rhodium(I) catalysts with chiral ligands can provide high enantioselectivity and reduce by-products.

  • Maintaining optimal concentrations during hydrogenation or cyclization steps is critical to avoid side reactions and maximize yield.

  • The use of water as a solvent in reductive amination can prevent racemization of enantioenriched substrates, preserving stereochemical integrity.

  • Alkylation of tetrazole must be carefully controlled to avoid N2-alkylation or multiple substitutions.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-(1-Propan-2-yltetrazol-5-yl)piperidine, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the tetrazole ring followed by coupling with a piperidine scaffold. Critical steps include:

  • Tetrazole ring synthesis : Cycloaddition of nitriles with sodium azide under acidic conditions .
  • Piperidine functionalization : Alkylation or nucleophilic substitution to introduce the propan-2-yl group.
  • Efficiency monitoring : Use HPLC or LC-MS to track intermediates and confirm purity (>95%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Tetrazole formationNaN₃, NH₄Cl, DMF, 100°C65-7092
Piperidine couplingK₂CO₃, DCM, RT8095

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Confirm piperidine ring conformation and tetrazole substitution patterns. Overlapping signals (e.g., piperidine axial vs. equatorial protons) may require 2D NMR (COSY, HSQC) .
  • IR spectroscopy : Verify tetrazole C=N stretching (~1,550 cm⁻¹) and absence of residual azide peaks .
  • Mass spectrometry : High-resolution MS (HRMS) to resolve ambiguities in molecular ion fragmentation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under resource constraints?

  • Methodological Answer : Apply fractional factorial designs to screen critical variables (temperature, solvent polarity, catalyst loading). For example:

  • Factors : Reaction time (6-24 hrs), solvent (DMF vs. THF), and azide equivalents (1.2–2.0).
  • Response surface methodology (RSM) : Optimize for maximum yield and minimal byproducts .
    • Data Table :
VariableLow LevelHigh LevelOptimal Range
Temperature80°C120°C100°C
SolventDMFTHFDMF
NaN₃ Equiv.1.22.01.5

Q. What computational strategies are effective in predicting the biological activity of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with CNS targets (e.g., σ receptors) based on piperidine’s conformational flexibility .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
  • Validation : Compare in silico binding affinities (ΔG values) with in vitro IC50 data from radioligand assays .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .
  • BBB permeability : Use PAMPA-BBB assays to assess whether the compound crosses the blood-brain barrier, explaining CNS activity discrepancies .
  • Dose-response alignment : Reconcile in vitro EC50 values with in vivo dosing regimens using allometric scaling .

Interdisciplinary Research Questions

Q. What hybrid methodologies integrate synthetic chemistry and computational modeling to improve reaction scalability?

  • Methodological Answer : Combine DFT calculations (Gaussian 09) to predict transition states with flow chemistry for continuous synthesis. For example:

  • Flow reactor setup : Tubular reactor with controlled residence time (5–10 min) to minimize side reactions .
  • In-line analytics : Real-time FTIR monitoring to adjust parameters dynamically .

Q. How can machine learning address data gaps in structure-activity relationships (SAR) for tetrazole-piperidine derivatives?

  • Methodological Answer :

  • Feature engineering : Use RDKit descriptors (e.g., topological polar surface area, logP) to train Random Forest models on existing SAR data .
  • Active learning : Prioritize synthesis of compounds predicted to fill activity "hotspots" in chemical space .

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